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Compound of Interest

Compound Name: Dibutadiamin dihydrochloride

CAS No.: 1867-72-7

Cat. No.: B158779 Get Quote

Executive Summary
Pactimibe Sulfate (CS-505 Sulfate) is a dual acyl-CoA:cholesterol acyltransferase (ACAT)

inhibitor designed to treat atherosclerosis by preventing cholesteryl ester accumulation in

macrophages and the liver. The "CI-505 Intermediate" (correctly identified as Pactimibe Free

Base or CS-505) serves as the penultimate lipophilic precursor in the synthetic pathway.

While the Free Base carries the core pharmacophore responsible for ACAT inhibition, it lacks

the aqueous solubility and crystal stability required for oral bioavailability. The Sulfate salt

(specifically the hemisulfate) is the optimized API form, engineered for enhanced dissolution

kinetics and solid-state stability.
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Feature
CS-505 Intermediate (Free

Base)
Pactimibe Sulfate (API)

Chemical State
Lipophilic

Amorphous/Crystalline Solid
Crystalline Hemisulfate Salt

Stoichiometry 1:0 (Parent Molecule) 2:1 (Drug : Sulfuric Acid)

Solubility (Water) Poor (< 0.1 mg/mL) Enhanced (> 1.0 mg/mL)

Primary Role
Synthetic Precursor / In Vitro

Tool
Clinical Drug Candidate

ACAT IC50 (Cell-Free)
~2.0–4.9 µM (Solvent

dependent)

~2.0–4.9 µM (Identical active

moiety)

Chemical Identity & Structural Logic[1]
The transition from Intermediate (Free Base) to Sulfate is a critical "salt selection" step in drug

development, designed to overcome the "brick dust" insolubility of the lipophilic octyl-indoline

core.

Structural Causality
The Intermediate (Free Base): Contains a tertiary amine within the octyl chain. This nitrogen

center is the proton acceptor. In its free state, the molecule is highly lipophilic (LogP > 5),

facilitating membrane permeation but limiting aqueous solubility in the GI tract.[1]

The Sulfate (Salt): Protonation of the tertiary amine by sulfuric acid creates an ionic center.

This disrupts the crystal lattice energy of the hydrophobic base, allowing water molecules to

solvate the drug more effectively.

Synthesis Pathway Visualization
The following diagram illustrates the conversion of the key intermediate to the final sulfate salt.
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Caption: Synthesis flow from Indoline precursor to CS-505 Free Base (Intermediate) and final

Pactimibe Sulfate salt formation.

Comparative Performance Data
Biological Activity (In Vitro)
Researchers often ask if the salt form affects potency. In cell-free assays (microsomes), the

salt dissociates immediately. Thus, the active moiety is identical. However, in cell-based

assays, the salt's improved solubility can prevent precipitation in media, leading to more

consistent data.[1]

Assay Type Target
Free Base IC50
(µM)

Sulfate IC50
(µM)

Interpretation

Liver

Microsomes
ACAT1/2 2.0 ± 0.2 2.0 ± 0.1

Equipotent

(Active moiety is

the same)

Macrophages ACAT1 2.7 ± 0.3 2.7 ± 0.2 Equipotent

THP-1 Cells ACAT1 4.7 ± 0.5 4.7 ± 0.4 Equipotent

Cholesteryl Ester

Formation
Cell-based 6.7 6.7 Equipotent

Scientist's Insight: Use the Free Base for DMSO-stock preparations in biochemical assays

where organic solvent tolerance is high. Use the Sulfate for animal studies (in vivo) or aqueous-

buffer assays to ensure accurate dosing without precipitation.
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Experimental Protocols
Protocol A: Conversion of CS-505 Intermediate to
Pactimibe Sulfate
Use this protocol if you have the Free Base (Intermediate) and require the water-soluble Salt

for in vivo administration.

Reagents:

Pactimibe Free Base (CS-505)

Sulfuric Acid (1.0 M solution)

Ethanol (Absolute)

Deionized Water

Step-by-Step Workflow:

Dissolution: Dissolve 100 mg of Pactimibe Free Base in 2.0 mL of absolute ethanol at 40°C.

Ensure complete dissolution (solution should be clear).

Acidification: Slowly add 0.5 molar equivalents of H2SO4 (e.g., if using 0.24 mmol of drug,

add 0.12 mmol of sulfuric acid). Note: Pactimibe forms a hemisulfate (2:1 ratio).[1]

Crystallization: Stir the mixture at room temperature for 2 hours. A white precipitate should

form. If not, cool to 4°C overnight.

Filtration: Filter the solid using a sintered glass funnel (porosity 3 or 4).

Washing: Wash the cake with cold ethanol (0.5 mL) to remove excess acid and impurities.

Drying: Dry under vacuum at 40°C for 12 hours.

Validation: Verify the melting point. Free base typically melts lower than the sulfate salt (Salt

MP > 200°C decomp, varies by polymorph).
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Protocol B: Solubility Validation (Self-Validating System)
To confirm you are working with the correct form.

Prepare Media: Phosphate Buffered Saline (PBS) pH 7.4.

Saturation: Add excess compound (approx. 2 mg) to 1 mL PBS.

Agitation: Vortex for 1 hour at RT.

Observation:

Free Base: Suspension remains cloudy; particles float or stick to walls (hydrophobic).

Sulfate: Suspension may clear or show significantly less solid; particles disperse easily.

Quantification (Optional): Filter and measure UV absorbance at 280 nm. The Sulfate should

show >10-fold higher concentration in the filtrate compared to the Free Base.

Mechanism of Action Visualization
Pactimibe operates by non-competitive inhibition of ACAT, preventing the esterification of

cholesterol. This signals a reduction in foam cell formation.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Free Cholesterol
(Intracellular)

ACAT Enzyme
(Target)

Acyl-CoA

Cholesteryl Ester
(Storage Lipid)

Catalyzes

Pactimibe Sulfate
(Inhibitor)

Inhibits
(Non-competitive)

Foam Cell Formation
(Atherosclerosis)

Accumulation

Click to download full resolution via product page

Caption: Pactimibe blocks the ACAT-mediated conversion of free cholesterol to cholesteryl

esters, halting foam cell progression.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

